molecular formula C20H34O4 B1249757 (5Z,8Z,11R,12R,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid

(5Z,8Z,11R,12R,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid

Cat. No. B1249757
M. Wt: 338.5 g/mol
InChI Key: LRPPQRCHCPFBPE-FYVRRLHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z,8Z,11R,12R,14Z)-11,12-dihydroxyicosatrienoic acid is a (5Z,8Z,14Z)-11,12-dihydroxyicosatrienoic acid in which the two stereocentres at positions 11 and 12 both have R-configuration. It derives from an arachidonic acid. It is a conjugate acid of a (5Z,8Z,11R,12R,14Z)-11,12-dihydroxyicosatrienoate. It is an enantiomer of a (5Z,8Z,11S,12S,14Z)-11,12-dihydroxyicosatrienoic acid.

Scientific Research Applications

Synthesis and Structural Elucidation

  • The synthesis of related compounds such as (R,S)-(5Z,8E,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid and (R,S), and (S)-(5Z,8Z,10E,14Z)-12-hydroxyeicosa-5,8,10,14-tetraenoic acid, along with their deuterioisomers, has been achieved through total synthesis, starting from common intermediates like ethyl 10,10-diethoxydeca-5,8-dienoate. The c.d. spectrum confirmed the identity of these compounds with natural products, providing insight into their molecular structures and potential biological functions (Russell & Pabon, 1982).

Biological Activities and Applications

  • Studies on the conversion of arachidonic acid with porcine leukocytes have led to the synthesis of compounds like (5Z,8Z,10E,14Z)-12-hydroperoxy-5,8,10,14-icosatetraenoic acid, further processed chemically to yield dihydroxy acids and leukotrienes, highlighting their role in inflammatory responses and potential therapeutic applications in conditions like asthma and allergies (Kitamura et al., 1988).
  • The identification of epoxy-hydroxy acids, such as 10-hydroxy-11,12-epoxy-eicosa-5,8,14-trienoic acid, from incubations of arachidonic acid with washed blood platelets indicates their significance in the metabolism of arachidonic acid and their potential role in the modulation of platelet functions and related disorders (Walker, Jones, & Wilson, 1979).

Potential Therapeutic Implications

  • The exploration of new dihydroxyicosanoids from marine algae, such as Farlowia mollis, and their modulation of human neutrophil functions, suggest potential therapeutic applications in modulating immune responses and treating inflammatory diseases (Solem, Jiang, & Gerwick, 1989).

properties

Product Name

(5Z,8Z,11R,12R,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(5Z,8Z,11R,12R,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10-/t18-,19-/m1/s1

InChI Key

LRPPQRCHCPFBPE-FYVRRLHDSA-N

Isomeric SMILES

CCCCC/C=C\C[C@H]([C@@H](C/C=C\C/C=C\CCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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